2-(Difluoroacetyl)cycloheptanone
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Overview
Description
2-(Difluoroacetyl)cycloheptanone is an organic compound with the molecular formula C₉H₁₂F₂O₂ It is characterized by the presence of a difluoroacetyl group attached to a cycloheptanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoroacetyl)cycloheptanone typically involves the introduction of a difluoroacetyl group into a cycloheptanone structure. One common method includes the reaction of cycloheptanone with difluoroacetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the compound while maintaining the desired purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoroacetyl)cycloheptanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group into an alcohol group.
Substitution: The difluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(Difluoroacetyl)cycloheptanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its reactive difluoroacetyl group.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(Difluoroacetyl)cycloheptanone exerts its effects involves the interaction of its difluoroacetyl group with various molecular targets. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include enzyme inhibition, protein modification, and interaction with cellular receptors.
Comparison with Similar Compounds
2-(Difluoroacetyl)cycloheptanone can be compared with other similar compounds such as:
2-(Trifluoroacetyl)cycloheptanone: This compound has an additional fluorine atom, which may alter its reactivity and biological activity.
2-(Chloroacetyl)cycloheptanone: The presence of a chlorine atom instead of fluorine can significantly change the compound’s chemical properties and applications.
2-(Bromoacetyl)cycloheptanone: Similar to the chloroacetyl derivative, the bromoacetyl group introduces different reactivity patterns.
The uniqueness of this compound lies in its specific difluoroacetyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H12F2O2 |
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Molecular Weight |
190.19 g/mol |
IUPAC Name |
2-(2,2-difluoroacetyl)cycloheptan-1-one |
InChI |
InChI=1S/C9H12F2O2/c10-9(11)8(13)6-4-2-1-3-5-7(6)12/h6,9H,1-5H2 |
InChI Key |
HLANNRJBMLWLCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)CC1)C(=O)C(F)F |
Origin of Product |
United States |
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